molecular formula C22H15NO2 B14001721 (3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone CAS No. 14688-28-9

(3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone

Cat. No.: B14001721
CAS No.: 14688-28-9
M. Wt: 325.4 g/mol
InChI Key: WNXIPZSKXJUBPA-UHFFFAOYSA-N
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Description

(3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone is an organic compound that belongs to the class of oxazoles. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This compound is characterized by its three phenyl groups attached to the oxazole ring, making it a highly aromatic and stable molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzoin with benzonitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens or nitro groups can be introduced using halogenating agents or nitrating mixtures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

(3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction.

Comparison with Similar Compounds

Similar Compounds

  • (3,5-Diphenyl-1,2-oxazol-4-yl)(4-phenyl-1H-pyrrol-3-yl)methanone
  • 3-Methylisoxazole-5-acetic Acid
  • 2-Phenylbutyric Acid

Uniqueness

(3,5-Diphenyl-1,2-oxazol-4-yl)(phenyl)methanone is unique due to its highly aromatic structure and stability. The presence of three phenyl groups enhances its reactivity and potential for various chemical modifications. This makes it a valuable compound in synthetic chemistry and research applications.

Properties

CAS No.

14688-28-9

Molecular Formula

C22H15NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(3,5-diphenyl-1,2-oxazol-4-yl)-phenylmethanone

InChI

InChI=1S/C22H15NO2/c24-21(17-12-6-2-7-13-17)19-20(16-10-4-1-5-11-16)23-25-22(19)18-14-8-3-9-15-18/h1-15H

InChI Key

WNXIPZSKXJUBPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NO2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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